6-Oxodecanal

Description

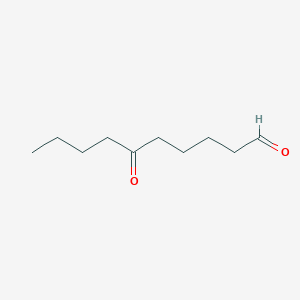

Structure

2D Structure

3D Structure

Properties

CAS No. |

63049-53-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

6-oxodecanal |

InChI |

InChI=1S/C10H18O2/c1-2-3-7-10(12)8-5-4-6-9-11/h9H,2-8H2,1H3 |

InChI Key |

GQSOBCUTUOJFJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Oxodecanal

Chemical Synthesis Pathways for 6-Oxodecanal

The chemical synthesis of a bifunctional molecule like this compound, which contains both a ketone and an aldehyde group, requires strategies that offer high chemoselectivity. The primary challenge lies in manipulating one functional group without affecting the other, particularly in reduction reactions where aldehydes are typically more reactive than ketones but are also prone to over-reduction.

Reduction of Carboxylic Acid Derivatives to this compound

A logical and common retrosynthetic approach to aldehydes is the partial reduction of carboxylic acids or their derivatives. For this compound, the corresponding precursor would be 6-oxodecanoic acid . The direct reduction of a carboxylic acid to an aldehyde is difficult because aldehydes are more susceptible to reduction than the starting acid, leading to the formation of the corresponding alcohol. wikipedia.org Therefore, a two-step procedure is often employed, which involves first converting the carboxylic acid to a more reactive derivative. libretexts.org

Common strategies include:

Acyl Halide Reduction: The carboxylic acid (6-oxodecanoic acid) can be converted to an acyl chloride (6-oxodecanoyl chloride) using reagents like thionyl chloride. The resulting acyl chloride is highly reactive and can be selectively reduced to the aldehyde stage using a poisoned catalyst, a process known as the Rosenmund reduction. libretexts.orgorganic-chemistry.org

Ester Reduction with Hindered Hydrides: The carboxylic acid can be esterified, and the resulting ester can be reduced using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for this transformation, typically at low temperatures (e.g., -78 °C) to prevent over-reduction of the newly formed aldehyde. wikipedia.org

Thioester Reduction: The Fukuyama reduction involves converting the carboxylic acid to a thioester, which is then reduced to the aldehyde using a silyl (B83357) hydride and a palladium catalyst. wikipedia.org This method is known for its mild conditions and good functional group tolerance.

| Starting Derivative | Reagent(s) | Key Conditions | Intermediate | Product |

|---|---|---|---|---|

| 6-Oxodecanoyl chloride | H₂, Pd/BaSO₄, Quinoline (Poison) | Rosenmund Reduction | Acyl Chloride | This compound |

| Methyl 6-oxodecanoate | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) | Ester | This compound |

| S-Ethyl 6-oxodecanethioate | Triethylsilane, Pd/C | Fukuyama Reduction | Thioester | This compound |

Development of Selective Reduction Catalysis for Aldehydes

Recent advancements in organic synthesis have focused on developing catalytic methods that can directly reduce carboxylic acids to aldehydes with high selectivity, avoiding the need for prior derivatization. These methods offer improved atom economy and milder reaction conditions.

Key developments include:

Hydrosilylation with Boron Catalysts: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to efficiently catalyze the hydrosilylation of carboxylic acids to form disilyl acetals. These intermediates can then be easily hydrolyzed to yield the corresponding aldehydes. This method proceeds under mild conditions and is effective for both aliphatic and aromatic carboxylic acids. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating carboxylic acids. This approach can achieve the direct reduction of carboxylic acids to aldehydes using a hydrosilane. A significant advantage of this method is its excellent functional group tolerance; functional groups such as esters, ketones, and amides are well-tolerated, making it a hypothetically ideal choice for the synthesis of this compound from 6-oxodecanoic acid without affecting the ketone moiety. rsc.org

Transition Metal Catalysis: Various transition metals, including nickel, rhenium, and palladium, have been utilized in catalytic systems for this transformation. organic-chemistry.org For instance, a nickel-based catalyst combined with an activator and a silane (B1218182) reductant can convert carboxylic acids directly to aldehydes without over-reduction to alcohols. organic-chemistry.org Similarly, rhenium carbonyl complexes under UV irradiation can catalyze the formation of disilylacetals from aliphatic carboxylic acids, which are then hydrolyzed to aldehydes. organic-chemistry.org

| Catalytic System | Reductant | Key Feature | Suitability for this compound Synthesis |

|---|---|---|---|

| B(C₆F₅)₃ | Hydrosilane (e.g., Et₃SiH) | Metal-free, mild conditions | High; boron catalysts are generally chemoselective. |

| Visible Light Photoredox Catalyst | Hydrosilane | Excellent functional group tolerance (ketones) | Very High; ketone group is expected to be inert. rsc.org |

| Nickel Precatalyst / Activator | Diphenylsilane | No over-reduction to alcohol | High; modern Ni-catalysis often shows good selectivity. |

| Rhenium (e.g., Re₂(CO)₁₀) / UV light | Hydrosilane | Effective for aliphatic acids | High; conditions should be selective for the carboxylic acid. |

One-Pot Synthetic Strategies for Aldehydic Compounds

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they minimize waste, save time, and avoid the purification of intermediate compounds. nih.govjst.go.jprsc.orgnih.govrsc.org For a molecule like this compound, ozonolysis of a specific cyclic alkene presents a powerful and direct one-pot strategy.

Ozonolysis of 1-butylcyclohexene: Ozonolysis is an oxidative cleavage reaction where the double bond of an alkene is broken and replaced with carbonyl groups. libretexts.orgbyjus.com By choosing a suitably substituted cyclic alkene, it is possible to generate a linear molecule containing two different carbonyl functionalities. The ozonolysis of 1-butylcyclohexene would cleave the ring's double bond.

The reaction proceeds in two main steps within the same pot:

Ozone Addition: Ozone (O₃) is bubbled through a solution of the alkene at low temperature (-78 °C), leading to the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. chemistrysteps.commasterorganicchemistry.com

Reductive Workup: A reducing agent is added to the reaction mixture to decompose the ozonide. A reductive workup is crucial to obtain aldehydes and ketones. Common reagents for this step include zinc metal with water or dimethyl sulfide (B99878) (DMS). youtube.com This workup cleaves the ozonide to yield the final carbonyl products. In the case of 1-butylcyclohexene, this process would yield a single product: this compound.

| Step | Reagent(s) | Temperature | Process |

|---|---|---|---|

| 1 | Ozone (O₃), Dichloromethane (CH₂Cl₂) | -78 °C | Cleavage of the C=C bond in 1-butylcyclohexene to form an ozonide intermediate. |

| 2 | Dimethyl Sulfide (DMS) or Zn/H₂O | -78 °C to Room Temp. | Reductive decomposition of the ozonide to form the final aldehyde and ketone products. |

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the robustness of chemical reactions, offering sustainable and efficient routes to complex molecules. nih.govnih.govrsc.org

Integration of Biocatalysis in Aldehyde Production

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov This approach is lauded for its high selectivity (chemo-, regio-, and stereoselectivity) and environmentally friendly conditions, operating in aqueous media at mild temperatures and pH. mdpi.comchemrxiv.org

For the synthesis of this compound, several classes of enzymes could be employed:

Carboxylic Acid Reductases (CARs): These enzymes are capable of directly reducing carboxylic acids to their corresponding aldehydes. mdpi.com A CAR could selectively reduce the carboxylic acid group of 6-oxodecanoic acid to an aldehyde. This transformation requires energy and reducing equivalents, supplied by the cofactors ATP and NADPH, respectively. A key challenge in using isolated CARs is the need for complex cofactor regeneration systems. chemrxiv.org

Alcohol Dehydrogenases (ADHs) or Alcohol Oxidases (AOXs): An alternative route involves the selective oxidation of a primary alcohol. This would require a precursor like 10-hydroxydecan-5-one . An ADH or AOX could then oxidize the terminal primary alcohol to an aldehyde. The primary challenge here is ensuring the enzyme's selectivity for the primary alcohol over the secondary alcohol that would be formed if the ketone were reduced.

| Enzyme Class | Substrate | Transformation | Key Cofactors |

|---|---|---|---|

| Carboxylic Acid Reductase (CAR) | 6-Oxodecanoic acid | -COOH → -CHO | ATP, NADPH |

| Alcohol Dehydrogenase (ADH) | 10-Hydroxydecan-5-one | -CH₂OH → -CHO | NAD⁺/NADP⁺ |

| Alcohol Oxidase (AOX) | 10-Hydroxydecan-5-one | -CH₂OH → -CHO | FAD (O₂ as oxidant) |

Engineered Enzyme Cascades for Complex Aldehyde Synthesis

Enzyme cascades involve combining multiple enzymes in a single pot to perform a sequence of reactions, mimicking the metabolic pathways found in nature. nih.gov This approach is highly efficient, as the product of one enzyme becomes the substrate for the next, often driving reactions to completion and minimizing the accumulation of potentially toxic intermediates. rsc.orgresearchgate.netnih.gov

An engineered cascade for this compound could be designed in a whole-cell biocatalyst (e.g., E. coli) or as an in vitro system with purified enzymes. A hypothetical in vitro cascade could be:

Step 1: Hydration. A Baeyer-Villiger monooxygenase could potentially act on a precursor like butylcyclohexanone to yield a lactone. Subsequent hydrolysis would open the ring to form a hydroxy-keto-acid.

Step 2: Oxidation. An alcohol dehydrogenase could oxidize the terminal hydroxyl group of the intermediate to an aldehyde.

Step 3: Reduction. A specific reductase could reduce a double bond if the pathway started from an unsaturated precursor.

More advanced metabolic engineering could construct a de novo synthesis pathway in a microbial host. energy.gov This would involve introducing genes for all the necessary enzymes into an organism like E. coli, enabling it to convert a simple carbon source like glucose into this compound. Such a process would require careful balancing of the metabolic flux and potentially knocking out native enzymes that might otherwise consume the aldehyde product. researchgate.net

| Step | Enzyme Type | Substrate | Product |

|---|---|---|---|

| 1 | Hydratase/Monooxygenase | Unsaturated fatty acid derivative | Hydroxy-keto-acid |

| 2 | Alcohol Dehydrogenase | Hydroxy-keto-acid | Aldehyde-keto-acid |

| 3 | Decarboxylase | Aldehyde-keto-acid | This compound |

Derivatization Reactions for Structural Elucidation and Functionalization

The bifunctional nature of this compound, possessing both an aldehyde and a ketone carbonyl group, offers a versatile platform for a variety of derivatization reactions. These chemical transformations are crucial for two primary purposes: structural elucidation, particularly in analytical contexts, and functionalization, which involves modifying the molecule to create new chemical entities with potentially different properties and applications. The reactivity of the aldehyde group is generally higher than that of the ketone, which can allow for selective transformations under controlled conditions.

For analytical purposes, especially in techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to enhance the volatility and thermal stability of the analyte, as well as to produce characteristic mass spectra that facilitate identification. youtube.comnih.gov Common derivatization strategies for carbonyl compounds are well-suited for this compound.

One of the most prevalent methods is oximation, which involves the reaction of the carbonyl groups with a hydroxylamine (B1172632) derivative. A particularly effective reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net The reaction with PFBHA converts the aldehyde and ketone functionalities into their corresponding oximes. nih.gov This process is advantageous as it proceeds quantitatively and the resulting derivatives are readily analyzable by GC, often with enhanced sensitivity when using an electron capture detector (ECD). nih.gov The formation of two stereoisomers (syn and anti) for each oxime can sometimes complicate chromatographic analysis, but it also provides additional structural information. nih.gov

Another widely used technique, particularly in metabolomics for the analysis of carbonyl-containing compounds, is a two-step process involving methoximation followed by silylation. youtube.com Methoximation, using methoxyamine hydrochloride, converts the aldehyde and ketone groups into methoximes. This step serves to protect the carbonyl groups and prevent tautomerization, which could otherwise lead to multiple derivative peaks in the chromatogram. youtube.com The subsequent silylation step, often employing a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogen atoms (if any are present after other reactions or on other parts of a more complex molecule) with a trimethylsilyl (B98337) (TMS) group, further increasing the molecule's volatility. youtube.com

For synthetic functionalization, the aldehyde and ketone moieties of this compound can undergo a wide array of chemical transformations. These reactions can be used to introduce new functional groups, extend the carbon chain, or build more complex molecular architectures. The aldehyde can be selectively targeted under mild conditions. For instance, imine formation with primary amines is a fundamental reaction for both aldehydes and ketones. libretexts.orgmsu.edu This reaction is reversible and acid-catalyzed. libretexts.orgmsu.edu Similarly, reaction with secondary amines can lead to the formation of enamines. msu.edu

The carbonyl groups of this compound are also susceptible to nucleophilic addition by organometallic reagents, such as Grignard reagents. youtube.com This allows for the formation of new carbon-carbon bonds and the conversion of the carbonyl groups into secondary (from the aldehyde) and tertiary (from the ketone) alcohols. youtube.com Reductions using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the aldehyde and ketone to primary and secondary alcohols, respectively. msu.edu

The table below summarizes key derivatization reactions applicable to this compound for both structural elucidation and synthetic functionalization.

| Reaction Type | Reagent(s) | Functional Group Transformation | Primary Purpose |

| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde/Ketone to PFB-Oxime | Structural Elucidation (GC-MS) |

| Methoximation | Methoxyamine hydrochloride (MeOx) | Aldehyde/Ketone to Methoxime | Structural Elucidation (GC-MS) |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | (Typically follows another derivatization) | Structural Elucidation (GC-MS) |

| Imine Formation | Primary Amines (R-NH₂) | Aldehyde/Ketone to Imine (Schiff Base) | Functionalization |

| Enamine Formation | Secondary Amines (R₂NH) | Aldehyde/Ketone to Enamine | Functionalization |

| Grignard Reaction | Grignard Reagents (R-MgX) | Aldehyde to Secondary Alcohol, Ketone to Tertiary Alcohol | Functionalization |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Aldehyde to Primary Alcohol, Ketone to Secondary Alcohol | Functionalization |

| Acetal Formation | Alcohols (R-OH), Acid Catalyst | Aldehyde/Ketone to Acetal | Functionalization (Protecting Group) |

These derivatization strategies highlight the chemical versatility of this compound, enabling its detection and identification in complex matrices and its use as a building block in organic synthesis.

Biosynthesis and Endogenous Formation Mechanisms of 6 Oxodecanal

Lipid Peroxidation Pathways Leading to Oxo-Aldehydes

Lipid peroxidation is a fundamental biochemical process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). wikipedia.org This process is a primary source of endogenous aldehydes. The core of this pathway is a self-propagating chain reaction that begins with the abstraction of a hydrogen atom from a lipid molecule by a reactive oxygen species (ROS), leading to the formation of a lipid radical. wikipedia.org

The initial products of lipid peroxidation are lipid hydroperoxides (LOOHs). wikipedia.orgresearchgate.net These molecules are relatively unstable and can undergo further decomposition, especially in the presence of metal ions, to form a cascade of secondary products. nih.govmdpi.com The cleavage of the O-O bond in the hydroperoxide group is thermodynamically favored and results in the formation of highly reactive alkoxyl and hydroxyl radicals. mdpi.com

These radicals can then trigger carbon-carbon bond cleavage within the fatty acid backbone through mechanisms like homolytic β-scission. researchgate.net This fragmentation is a key step that yields smaller molecules, including a variety of aldehydes and hydrocarbons. researchgate.net For example, the decomposition of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE), both derived from linoleic acid, generates an array of carbonyl compounds. researchgate.net While specific pathways leading directly to 6-Oxodecanal are complex, its structure is consistent with the fragmentation products expected from the decomposition of hydroperoxides derived from common dietary fatty acids.

Polyunsaturated fatty acids (PUFAs) are the primary substrates for the lipid peroxidation that generates aldehydes. wikipedia.orgwikipedia.org Their molecular structure, which contains multiple carbon-carbon double bonds, makes them particularly susceptible to attack by free radicals. wikipedia.org The omega-6 (n-6) and omega-3 (n-3) fatty acids are the two major classes of PUFAs involved in these pathways. nih.gov

Linoleic acid (an omega-6 PUFA) is a major precursor in lipid peroxidation processes associated with inflammation. researchgate.net Its oxidation leads to the formation of compounds such as 9-HPODE and 13-HPODE. researchgate.net The subsequent breakdown of these hydroperoxides is a significant source of various aldehydes, including 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA). mdpi.com Given that this compound is a 10-carbon bifunctional molecule (containing both a ketone and an aldehyde), its formation is plausibly derived from the oxidative cleavage of a larger PUFA precursor where oxidation occurs at specific positions along the carbon chain.

Table 1: Key Polyunsaturated Fatty Acid Precursors and Primary Oxidation Products

| Precursor Fatty Acid | Class | Primary Hydroperoxide Products |

|---|---|---|

| Linoleic Acid (LA) | Omega-6 | 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE), 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) researchgate.net |

| Arachidonic Acid (AA) | Omega-6 | Various hydroperoxyeicosatetraenoic acids (HPETEs) nih.gov |

| Alpha-Linolenic Acid (ALA) | Omega-3 | 9-, 12-, 13-, and 16-hydroperoxyoctadecatrienoic acids |

| Eicosapentaenoic Acid (EPA) | Omega-3 | Various hydroperoxyeicosapentaenoic acids (HPEPEs) mdpi.com |

Enzymatic Mechanisms in Oxo-Aldehyde Biogenesis

Enzymes play a critical role in initiating and directing the oxidation of fatty acids to produce specific signaling molecules and other metabolites. The lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways are central to the controlled biogenesis of aldehydes from lipids in many organisms, particularly plants. mdpi.comnih.gov

Hydroperoxide lyases (HPLs) are a class of cytochrome P450 enzymes (CYP74B and CYP74C) that catalyze the cleavage of fatty acid hydroperoxides into smaller fragments. mdpi.comwikipedia.org This reaction is highly specific and results in the formation of short-chain aldehydes and corresponding ω-oxo acids. mdpi.comuliege.be The specificity of the HPL determines the nature of the products. For instance, 13-HPLs act on 13-hydroperoxides of linoleic and linolenic acids to produce C6 aldehydes, such as hexanal, and 12-oxo-9(Z)-dodecenoic acid. uliege.becolab.ws In contrast, 9-HPLs cleave 9-hydroperoxides to yield C9 aldehydes and 9-oxononanoic acid. uliege.be The formation of green leaf volatiles (GLVs) in plants is a well-known outcome of the HPL pathway. nih.gov While direct evidence for this compound as a primary product of HPL is not established, it could potentially arise from secondary modifications of the initial ω-oxo acid or aldehyde products.

Table 2: Examples of Hydroperoxide Lyase (HPL) Catalyzed Reactions

| HPL Type | Substrate | Aldehyde Product | ω-Oxo Acid Product |

|---|---|---|---|

| 13-HPL | 13-hydroperoxy-linolenic acid (13-HPOT) | (Z)-3-Hexenal | 12-oxo-9(Z)-dodecenoic acid uliege.be |

| 13-HPL | 13-hydroperoxy-linoleic acid (13-HPOD) | Hexanal | 12-oxo-9(Z)-dodecenoic acid uliege.becolab.ws |

| 9-HPL | 9-hydroperoxy-linolenic acid (9-HPOT) | 3(Z),6(Z)-nonadienal | 9-Oxononanoic acid uliege.be |

The enzymatic pathway leading to aldehydes begins with the action of lipoxygenases (LOXs). mdpi.comcolab.ws LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs to form fatty acid hydroperoxides. mdpi.com This is the crucial first step that provides the substrates for HPLs and other degradation pathways. mdpi.com The reaction is highly specific in terms of the position of oxygen insertion and the stereochemistry of the resulting hydroperoxide. uliege.be This specificity is critical as it determines the subsequent products that will be formed down the pathway. For example, in plants and animals, different LOX isoforms can produce 9-HPODE, 13-HPODE, or other positional isomers from linoleic acid, which then enter different metabolic fates. researchgate.netresearchgate.net

Non-Enzymatic Processes in this compound Formation

Beyond controlled enzymatic reactions, oxo-aldehydes can also be formed through non-enzymatic processes, particularly under conditions of oxidative stress. researchgate.netcolab.ws When the production of lipid hydroperoxides overwhelms the capacity of detoxifying enzymes like glutathione (B108866) peroxidase, these reactive intermediates can decompose spontaneously. researchgate.netnih.gov

This non-enzymatic degradation is often catalyzed by transition metal ions, such as free iron (Fe²⁺), which can be released when enzymes like LOX are inactivated under high substrate conditions. researchgate.netwaiwiki.org The iron-catalyzed decomposition of hydroperoxides proceeds via radical-mediated mechanisms, leading to a diverse and complex mixture of secondary products, including various aldehydes. nih.govresearchgate.net Research has shown that even a pure lipid hydroperoxide will generate a wide variety of products upon decomposition. researchgate.net For instance, the degradation of 2,4-Decadienal, a secondary product of lipid peroxidation, has been shown to yield 5-oxodecanal through a retro-aldol reaction in the absence of iron ions. researchgate.netcolab.ws This demonstrates a plausible non-enzymatic route for the formation of oxo-aldehydes from unsaturated aldehyde intermediates generated during the broader lipid peroxidation cascade.

Identification of Biosynthetic Precursors and Intermediates

The endogenous formation of this compound is primarily a consequence of lipid peroxidation, a complex process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs). mdpi.comwaiwiki.org Research has identified linoleic acid, a common omega-6 fatty acid, as the principal biosynthetic precursor to this compound. mdpi.comnih.govresearchgate.net The pathway involves a series of non-enzymatic and enzymatic reactions that generate highly reactive intermediates, which subsequently decompose to form a variety of aldehydic products, including this compound.

The initial and critical step in the biosynthesis is the oxidation of linoleic acid, which leads to the formation of lipid hydroperoxides. mdpi.comnih.gov These primary products are key intermediates in the cascade. Specifically, the lipoxygenase-catalyzed or autoxidation of linoleic acid yields two main positional isomers of linoleic acid hydroperoxide:

9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) nih.govresearchgate.netresearchgate.net

13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) nih.govresearchgate.netnih.gov

These hydroperoxides are relatively unstable and undergo further decomposition, particularly in the presence of transition metal ions like iron, to form a complex mixture of secondary products. nih.govnih.gov Model studies investigating the decomposition of 9-HPODE and 13-HPODE have shown that they generate a similar profile of carbonyl compounds, suggesting the involvement of common intermediates. nih.govresearchgate.net

A significant intermediate in the formation pathway of this compound is 2,4-decadienal . nih.govresearchgate.net This α,β-unsaturated aldehyde is itself a well-documented product of linoleic acid peroxidation. chemsrc.comnih.gov Studies have demonstrated that 2,4-decadienal can undergo further degradation to yield smaller carbonyl compounds. Specifically, research on the decomposition of pure primary lipid peroxidation products has shown that 2,4-decadienal degrades to form this compound (referred to as 5-oxodecanal in some literature), alongside other products like 2-butenal and hexanal, particularly in the absence of iron ions. nih.govresearchgate.net The mechanism involves the addition of water followed by cleavage through retro-aldol reactions. nih.gov

Table 1: Identified Biosynthetic Precursors and Intermediates of this compound

| Compound Name | Formula | Role in Pathway | Reference |

| Linoleic Acid | C₁₈H₃₂O₂ | Primary Precursor | nih.gov, researchgate.net |

| 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) | C₁₈H₃₂O₄ | Primary Intermediate (Lipid Hydroperoxide) | nih.gov, researchgate.net |

| 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) | C₁₈H₃₂O₄ | Primary Intermediate (Lipid Hydroperoxide) | nih.gov, researchgate.net |

| 2,4-Decadienal | C₁₀H₁₆O | Secondary Intermediate | nih.gov, researchgate.net |

Advanced Analytical Methodologies for 6 Oxodecanal Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 6-oxodecanal, providing the necessary separation from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, are pivotal in its study.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. orgsyn.org It is a preferred technique for the analysis of volatile and semi-volatile organic compounds, such as this compound. researchgate.netchegg.com The process begins when the sample is vaporized and separated into its components within a capillary column. researchgate.netnih.gov These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification. chegg.com

In the analysis of this compound, specific GC conditions have been reported to ensure high purity determination. Current time information in Bangalore, IN. For instance, Gas-Liquid Chromatography (GLC) has been successfully used to assess the purity of synthesized this compound. Current time information in Bangalore, IN. The parameters for such an analysis are critical for achieving reproducible results.

Table 1: Example GLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | 3-mm × 1-m stainless-steel |

| Stationary Phase | 15% SE-30 on Chromosorb W (AW), 60–80 mesh |

| Oven Temperature | 150°C |

| Carrier Gas | Nitrogen |

| Flow Rate | 50 mL per minute |

| Retention Time | 4.0 minutes |

Data sourced from Organic Syntheses Procedure. Current time information in Bangalore, IN.

The mass spectrometer settings, such as the scan range, are adjusted to capture the molecular ion and characteristic fragment ions of the analyte or its derivatives. researchgate.net While direct analysis is possible, aldehydes are often derivatized prior to GC-MS analysis to improve their volatility and chromatographic behavior. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. nih.govhmdb.ca It relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). nih.govhmdb.ca The separation is based on each component's differential interaction with the stationary and mobile phases. nih.gov Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode used for this type of analysis. nih.govchemistrysteps.com

Due to the lack of a strong chromophore, aliphatic aldehydes and ketones like this compound are not readily detected by standard UV-Vis detectors with high sensitivity. oregonstate.edu Therefore, pre-column derivatization is a common strategy to attach a UV-absorbing or fluorescent tag to the carbonyl group. nih.govhmdb.ca 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a widely used derivatizing reagent that reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones, which can be readily detected by UV-Vis detectors at wavelengths around 360 nm. oregonstate.eduhmdb.ca

Another reagent, 4-nitro-1,2-phenylenediamine (NPD), has been used for the derivatization of α-oxoaldehydes and α-oxoacids, allowing for their simultaneous determination. Current time information in Bangalore, IN. The resulting derivatives are separated on a C18 column and detected by a photodiode array (PDA) detector. Current time information in Bangalore, IN.

Table 2: Example HPLC Conditions for Derivatized Oxo-Aldehyde Analysis

| Derivatizing Reagent | Column | Mobile Phase | Detection |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | LaChrom C18 (5 µm) | Acetonitrile : Water (60:40 v/v) | DAD at 360 nm |

| 4-Nitro-1,2-phenylenediamine (NPD) | Zorbax C-18 | Methanol : Water : Acetonitrile (46:52:2 v/v/v) | PDA at 255 nm |

Data sourced from Hitachi High-Tech Corporation oregonstate.edu and Asian Journal of Chemistry. Current time information in Bangalore, IN.

Spectroscopic and Spectrometric Approaches for Structural Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound, providing detailed information about its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift (δ) that provides structural information. researchgate.net Both ¹H NMR and ¹³C NMR are used to characterize this compound.

While a publicly available, peer-reviewed spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on its structure and known data for similar compounds.

¹H NMR: The most deshielded proton would be the aldehydic proton (-CHO), expected to appear as a triplet around δ 9.7-9.8 ppm. Protons adjacent to the ketone carbonyl group (at C5 and C7) would appear around δ 2.4-2.5 ppm. The methyl protons of the butyl group (at C10) would be the most shielded, appearing around δ 0.9 ppm. The other methylene (B1212753) protons (-CH₂-) in the aliphatic chain would resonate between δ 1.2 and δ 1.7 ppm. chemistrysteps.comresearchgate.net

¹³C NMR: The carbon atoms of the two carbonyl groups would be the most downfield. The aldehydic carbon is expected around δ 202-203 ppm, while the ketonic carbon would be further downfield, around δ 210-211 ppm. oregonstate.edu The carbons of the aliphatic chain would appear in the upfield region of the spectrum (δ 20-45 ppm). oregonstate.edu The specific chemical shifts are influenced by factors like conjugation and hydrogen bonding. hmdb.ca

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemistry-chemists.com The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (R-CHO) | C=O Stretch | ~1725 | Strong |

| Aldehyde (R-CHO) | C-H Stretch | ~2820 and ~2720 | Medium, Sharp |

| Ketone (R-CO-R') | C=O Stretch | ~1715 | Strong |

| Alkane (C-H) | C-H Stretch | 2850-2960 | Strong |

Data based on general values for aldehydes and ketones. chemistry-chemists.comnih.gov An Organic Syntheses procedure reports a carbonyl absorption at 1710 cm⁻¹ for the compound. Current time information in Bangalore, IN.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. Saturated aldehydes and ketones, like this compound, exhibit a weak absorption band in the UV region (around 270-300 nm) due to the n→π* electronic transition of the carbonyl groups. This absorption has a low molar absorptivity and is often of limited use for quantitative analysis. For this reason, UV-Vis detection is typically coupled with derivatization to introduce a highly absorbing chromophore, as discussed in the HPLC section. oregonstate.edu

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization is crucial for enhancing volatility for GC analysis and improving detectability for HPLC analysis.

The primary targets for derivatization on the this compound molecule are the aldehyde and ketone carbonyl groups.

For GC-MS Analysis: A common strategy for analyzing carbonyl compounds is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov PFBHA reacts with aldehydes and ketones to form oximes, which are more volatile and thermally stable, making them ideal for GC analysis. nih.gov The pentafluorobenzyl group is highly electronegative, which makes the derivative highly sensitive to electron capture detection (ECD) and provides characteristic mass fragments in MS. nih.gov This method avoids the thermal decomposition issues sometimes associated with other reagents. nih.gov Silylation, which replaces active hydrogens with a nonpolar moiety like trimethylsilyl (B98337) (TMS), is another technique used to increase volatility for GC, though it is more common for hydroxyl or carboxylic acid groups. rasayanjournal.co.in

For HPLC-UV/Vis Analysis: The most prevalent derivatization agent for HPLC analysis of carbonyls is 2,4-dinitrophenylhydrazine (DNPH). oregonstate.eduhmdb.ca It reacts with the carbonyl functions to form brightly colored 2,4-dinitrophenylhydrazone derivatives. nih.govhmdb.ca These derivatives possess a strong chromophore, allowing for highly sensitive detection using UV-Vis detectors at wavelengths around 360 nm. oregonstate.eduhmdb.ca This method is recommended by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the determination of carbonyl compounds in various matrices. hmdb.ca Other reagents, such as N-substituted coumaryl hydroxylamines, have also been developed to form fluorescent nitrone derivatives, enabling highly sensitive analysis by LC with fluorescence detection or LC-MS.

Table 4: Common Derivatization Reagents for this compound Analysis

| Reagent | Target Functional Group | Analytical Technique | Advantages |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde, Ketone | GC-MS, GC-ECD | Forms stable, volatile oximes; high sensitivity. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde, Ketone | HPLC-UV | Forms stable hydrazones with strong UV absorbance. oregonstate.eduhmdb.ca |

| 4-Nitro-1,2-phenylenediamine (NPD) | α-Oxoaldehyde, α-Oxoacid | HPLC-PDA | Allows simultaneous determination of oxoaldehydes and oxoacids. Current time information in Bangalore, IN. |

| N-Substituted Coumaryl Hydroxylamines | Aldehyde | HPLC-Fluorescence, LC-MS | Forms highly fluorescent nitrone derivatives. |

Formation of Oxime and Other Adduct Derivatives

A primary strategy for the derivatization of aldehydes and ketones is the formation of oximes. wikipedia.org this compound readily reacts with hydroxylamine (B1172632) or its salts, such as methoxylamine hydrochloride, to form a this compound oxime. numberanalytics.comtcichemicals.com This reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a C=N-OH group. youtube.com The conversion to an oxime derivative increases the thermal stability and volatility of the compound, making it more amenable to analysis by gas chromatography (GC), which might otherwise be challenging for the original, more polar aldehyde. jfda-online.comsigmaaldrich.com

Beyond oxime formation, other adducts are utilized in research. The reaction of this compound with reagents like dimethyl disulfide (DMDS) can form adducts that are useful for determining the position of double bonds in unsaturated aldehydes when analyzed by mass spectrometry. researchgate.net Similarly, specific reagents can be chosen to create derivatives with optimal properties for separation and detection. chemistry-chemists.com The primary goals of forming these derivatives are to improve chromatographic behavior, enhance thermal stability, and increase the efficiency of the separation process. jfda-online.com

Development of Labeling Reagents for Trace Analysis

For trace analysis, where sensitivity is paramount, labeling reagents are employed. These reagents react with this compound to introduce a chemical group (a "label") that elicits a strong response from a specific detector. numberanalytics.com This chemical modification is designed to significantly lower the detection limits of the analytical method. jfda-online.com

A widely used class of labeling reagents for carbonyl compounds includes those that introduce fluorinated groups, such as pentafluorobenzyl bromide (PFB-Br) or anhydrides like trifluoroacetic anhydride. libretexts.orgnih.gov The resulting pentafluorobenzyl (PFB) oxime or ester derivatives are highly sensitive to electron capture detection (ECD), a very sensitive detection method used in gas chromatography. libretexts.org The introduction of these fluorinated groups can also improve ionization efficiency in mass spectrometry, further enhancing detection capabilities. jfda-online.com

The selection of a labeling reagent is critical and is based on the analytical technique being used and the desired level of sensitivity.

Table 1: Common Derivatization Reagents for Aldehydes and Their Analytical Purpose

| Reagent | Derivative Formed | Primary Analytical Advantage | Typical Technique |

|---|---|---|---|

| Hydroxylamine / Methoxylamine Hydrochloride | Oxime / Methoxyoxime | Increases volatility and thermal stability. tcichemicals.comsigmaaldrich.com | GC-MS, GC-FID |

| Pentafluorobenzyl Hydroxylamine (PFBHA) | Pentafluorobenzyl-oxime (PFBO) | Greatly enhances sensitivity for trace detection. libretexts.org | GC-ECD, GC-MS |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | Creates stable derivatives with characteristic mass spectra. sigmaaldrich.com | GC-MS |

| Dimethyl Disulfide (DMDS) | Thio-adduct | Used for structural elucidation, particularly locating double bonds. researchgate.net | GC-MS |

Analytical Method Validation and Performance Metrics

For any analytical method to be considered reliable for research, it must undergo a rigorous validation process. npra.gov.my This process establishes through laboratory studies that the performance characteristics of the method are suitable for its intended purpose. waters.com Key performance metrics are assessed to ensure the data generated is accurate, precise, and specific to the compound of interest. americanpharmaceuticalreview.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. npra.gov.my For this compound, this means the method must be able to distinguish it from other aldehydes, ketones, and structurally related compounds in the sample.

Selectivity is typically achieved through a combination of chromatographic separation and selective detection. semanticscholar.org

Chromatographic Separation: Techniques like high-resolution gas chromatography (GC) or HPLC are used to separate this compound from other compounds in the mixture before detection. semanticscholar.orgrroij.com

Selective Detection: Mass Spectrometry (MS) is a powerful tool for ensuring selectivity. semanticscholar.org When coupled with GC (GC-MS), the instrument can be set to only monitor for the mass-to-charge ratios (m/z) of specific fragment ions that are characteristic of derivatized this compound. This technique, known as selected ion monitoring (SIM), provides a high degree of confidence that the detected signal corresponds only to the target analyte. nih.gov

In cases where a clean matrix or placebo is unavailable, specificity can be demonstrated by comparing the results from the proposed analytical procedure with those from a second, well-characterized procedure based on a different scientific principle (an orthogonal method). americanpharmaceuticalreview.com

Sensitivity and Detection Limits in Complex Matrices

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). americanpharmaceuticalreview.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These metrics are especially important when analyzing this compound in complex matrices like food, beverages, or biological fluids, where it may be present at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. food-safety.comsciex.com The presence of other compounds in the matrix can interfere with the signal and raise detection limits, a phenomenon known as the matrix effect. scielo.org.co Method development aims to minimize these effects through efficient sample preparation and the use of highly sensitive instrumentation, such as GC-MS/MS. food-safety.com

Table 2: Representative Detection and Quantitation Limits for this compound Analysis

| Matrix | Analytical Technique | Hypothetical LOD | Hypothetical LOQ |

|---|---|---|---|

| Olive Oil | HS-SPME-GC-MS/MS | 0.1 µg/kg | 0.5 µg/kg |

| Human Plasma | LC-MS/MS (after derivatization) | 0.05 ng/mL | 0.2 ng/mL |

| Air (Indoor) | TD-GC-MS | 0.2 µg/m³ | 0.7 µg/m³ |

Precision and Reproducibility Assessments

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. aoac.org It is a measure of random error and is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. aoac.org It is typically evaluated by performing a minimum of six determinations at 100% of the target concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each). waters.com

Intermediate Precision (Ruggedness): This expresses the variations within a single laboratory, reflecting the effects of different days, different analysts, or different equipment. ich.org

Reproducibility assesses the precision between different laboratories, as would be the case in a collaborative study. aoac.org It provides an indication of the method's robustness when performed by different personnel in different locations. For a method to be considered precise, the %RSD values should be within acceptable limits, which depend on the concentration of the analyte.

Table 3: Example of Precision Assessment for this compound Quantification

| Precision Level | Spiked Concentration | Number of Replicates (n) | Mean Measured Concentration | %RSD |

|---|---|---|---|---|

| Repeatability (Day 1, Analyst 1) | 10 ng/mL | 6 | 9.9 ng/mL | 3.5% |

| Intermediate Precision | 10 ng/mL (Day 2, Analyst 2) | 6 | 10.4 ng/mL | 4.2% |

| Overall (n=12) | - | 12 | 10.15 ng/mL | 4.8% |

Biological Roles, Metabolic Fates, and Biotransformations of 6 Oxodecanal

Involvement in Cellular Oxidative Processes

Comprehensive searches of scientific databases did not yield specific information regarding the direct involvement of 6-Oxodecanal in cellular oxidative processes. The roles of other, more extensively studied aldehydes in oxidative stress provide a framework for potential hypotheses, but direct evidence for this compound is currently lacking.

Contribution to Oxidative Stress Models

There are no available studies that specifically utilize this compound in models of oxidative stress. Research in this area predominantly focuses on other aldehydes such as 4-hydroxynonenal (B163490) (HNE) and malondialdehyde (MDA) as key mediators and biomarkers of oxidative damage.

Mechanisms of Aldehyde-Induced Biomolecular Modifications

While the general mechanisms of how aldehydes modify biomolecules like proteins and DNA are well-established (e.g., through Schiff base formation and Michael addition), there is no specific research available that details the mechanisms of biomolecular modification by this compound.

Enzymatic Transformations of this compound

Information regarding the specific enzymatic transformation of this compound is not present in the current body of scientific literature. General pathways for aldehyde metabolism are known, but their specific activity with this compound as a substrate has not been reported.

Oxidoreductase-Mediated Conversions

There is no specific data available on the conversion of this compound by oxidoreductase enzymes. It can be hypothesized that, like other aldehydes, it may be a substrate for aldehyde dehydrogenases (ALDH) or aldo-keto reductases (AKR), leading to its oxidation to a carboxylic acid or reduction to an alcohol, respectively. However, without experimental evidence, this remains speculative.

Role of Enzyme Systems in Aldehyde Detoxification Pathways

The specific role of enzyme systems in the detoxification of this compound has not been elucidated. General aldehyde detoxification pathways involve enzymatic conversion and conjugation with molecules like glutathione (B108866). google.com The efficiency and specific enzymes involved in the detoxification of this compound are unknown.

Metabolic Pathway Elucidation for Oxo-Aldehydes

The metabolic pathway for this compound has not been specifically elucidated. While general pathways for the metabolism of other oxo-aldehydes have been investigated, this specific compound has not been the subject of such studies.

Targeted and Untargeted Metabolomics Approaches

Metabolomics involves the comprehensive study of metabolites in a biological system. It can be divided into two main strategies:

Targeted Metabolomics : This approach focuses on the quantitative analysis of a predefined and specific set of known metabolites. It offers high sensitivity and accuracy for the selected compounds. Analysis is often performed using techniques like liquid chromatography-mass spectrometry (LC-MS) with methods such as selected reaction monitoring (SRM) on triple quadrupole instruments.

Untargeted Metabolomics : This method aims to detect and measure as many metabolites as possible in a sample, including unknown compounds, to provide a broad metabolic profile. It is considered a hypothesis-generating approach, often utilizing high-resolution mass spectrometry platforms like time-of-flight (TOF) or Orbitrap systems.

A search of the scientific literature did not yield specific studies applying either targeted or untargeted metabolomics approaches to the analysis of This compound .

Stable Isotope-Based Metabolic Flux Analysis in Non-Human Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological network. The use of stable, non-radioactive isotopes (like ¹³C or ¹⁵N) as tracers is central to this methodology. An isotopically labeled substrate is introduced into a biological system, and the distribution of the isotope through various metabolic pathways is tracked in downstream metabolites. This allows for the precise determination of pathway activity and how it changes under different conditions. This technique is widely applied in systems biology to understand cellular physiology and disease states.

No published research was found that specifically details the use of stable isotope-based metabolic flux analysis to investigate the metabolic pathways involving This compound in any non-human biological system.

Adduct Formation with Biomolecules

Reactive molecules, particularly aldehydes, can form covalent adducts with various biomolecules, which can alter their structure and function. This process is a key area of study in toxicology as it can lead to cellular damage and has been implicated in various disease processes.

Reaction with Amino Acids and Proteins

Aldehyd functional groups are electrophilic and can react with nucleophilic sites on biomolecules. In proteins, the primary targets for adduction by aldehydes are the side chains of certain amino acids. The amine group of lysine, the thiol group of cysteine, and the imidazole (B134444) group of histidine are particularly reactive. The reaction often occurs via a Michael addition or the formation of a Schiff base. These modifications can lead to changes in protein structure, enzyme inactivation, and the formation of protein cross-links.

Despite the known reactivity of aldehydes, no specific studies documenting the reaction of This compound with amino acids or proteins, or identifying specific protein adducts, are available in the current scientific literature.

Interactions with Nucleic Acids and Lipids

Aldehyd-containing compounds can also interact with and modify other essential biomolecules like nucleic acids and lipids.

Nucleic Acids : The exocyclic amino groups of DNA bases (such as guanine, adenine, and cytosine) are nucleophilic and can be targets for aldehydes. This can lead to the formation of various DNA adducts, including cyclic structures, which can be mutagenic if not repaired. The interaction between nucleic acids and other molecules can be driven by electrostatic forces, covalent bonding, and other interactions.

Lipids : Lipids, particularly those with amine-containing headgroups like phosphatidylethanolamine (B1630911) and phosphatidylserine, can react with aldehydes to form Schiff base adducts. Furthermore, lipids themselves are a major source of endogenous aldehydes through the process of lipid peroxidation. The interaction between lipids and nucleic acids is also a critical aspect of cellular function, for instance in the formation of lipid nanoparticles for nucleic acid delivery, where electrostatic interactions play a key role.

Specific research detailing the interactions or adduct formation of This compound with nucleic acids or lipids has not been reported in the reviewed literature.

Environmental Occurrence, Fate, and Degradation Pathways of 6 Oxodecanal

Environmental Distribution and Occurrence of Aldehydic Compounds

Aldehydes are a class of highly reactive carbonyl compounds that are widely distributed throughout the environment. researchgate.net Their presence is noted in both indoor and outdoor air, as well as in aquatic systems like rainwater and surface water. researchgate.netresearchgate.net This widespread distribution is attributable to both natural and human-led activities.

Natural sources include photochemical reactions in the atmosphere, biological processes in plants and animals, and the decomposition of organic matter. icm.edu.pl In aquatic environments, phytoplankton have been identified as a significant biotic source of low-molecular-weight aldehydes. icm.edu.plbibliotekanauki.pl Anthropogenic sources are varied and include emissions from industrial processes, vehicle exhaust, and combustion activities such as cooking and smoking. researchgate.netresearchgate.netgnest.org Due to their high water solubility, aldehydes are readily washed from the atmosphere by precipitation, leading to their presence in surface waters. researchgate.netresearchgate.net The concentration of aldehydes in rainwater can be significant, sometimes reaching levels as high as 3000 μg L-1 at the beginning of a rainfall event following a dry period. icm.edu.pl

While specific data on the environmental concentrations of 6-Oxodecanal is limited, the general distribution patterns of aldehydic compounds provide a framework for understanding its likely environmental compartments. One study noted the formation of 5-oxodecanal from the degradation of 2,4-decadienal, highlighting the role of degradation pathways in the formation of oxo-aldehydes in the environment. colab.ws

Table 1: Sources and Environmental Compartments of Aldehydic Compounds

| Source Category | Specific Sources | Environmental Compartments |

|---|---|---|

| Natural | Photochemical reactions, plant and animal metabolism, organic matter decomposition, phytoplankton activity. researchgate.neticm.edu.plgnest.org | Atmosphere, surface water, soil, rainwater, snow. researchgate.neticm.edu.plgnest.org |

| Anthropogenic | Industrial emissions, vehicle exhaust, high-temperature cooking, cigarette smoke, water treatment byproducts (chlorination, ozonation). researchgate.netresearchgate.netgnest.org | Indoor air, outdoor air, photochemical smog, surface water, rainwater. researchgate.netresearchgate.net |

Abiotic Transformation Mechanisms

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For organic compounds like this compound, the primary abiotic mechanisms are photolysis and hydrolysis.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by the energy from light, particularly ultraviolet (UV) radiation from the sun. moravek.com This process involves the breaking of chemical bonds within the molecule, which can lead to its transformation into other substances. moravek.com The rate and pathway of photolytic degradation are influenced by several factors, including the light's wavelength and intensity, the chemical structure of the compound, and the presence of other substances in the environment that can act as photosensitizers or inhibitors. nih.govnih.gov

For aldehydes in aqueous environments, photolysis can be a significant degradation pathway. The process is often pH-dependent, with reaction rates and degradation pathways varying under acidic, neutral, or alkaline conditions. nih.gov For example, studies on other organic compounds have shown that different photoproducts can be formed at different pH levels. nih.gov While specific quantum yield data for this compound is not available, the principles governing the photolysis of other aldehydes suggest it would be susceptible to this degradation route, particularly in sunlit surface waters.

Table 2: Factors Influencing Photolytic Degradation of Organic Compounds in Water

| Factor | Description | Potential Impact on Degradation Rate |

|---|---|---|

| pH | The acidity or alkalinity of the water. | Can significantly alter degradation rates and pathways. nih.govnih.gov |

| Dissolved Organic Matter (e.g., Humic Acids) | Natural organic compounds in water. | Can act as photosensitizers (accelerating degradation) or absorb light (inhibiting degradation). nih.gov |

| Inorganic Ions (e.g., Nitrate (B79036), Iron) | Dissolved salts and metals. | Can participate in indirect photolysis, sometimes increasing the degradation rate. nih.gov |

| Light Intensity & Wavelength | The strength and spectral properties of the sunlight. | Higher intensity and appropriate wavelengths generally lead to faster degradation. moravek.com |

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. ademinsaec.com The susceptibility of a compound to this reaction is known as its hydrolytic stability. For many organic compounds, hydrolysis is a key abiotic degradation pathway that determines their persistence in aquatic environments. ademinsaec.com

The rate of hydrolysis is highly dependent on the pH of the solution and the temperature. mdpi.com Reactions can be catalyzed by acid (low pH), base (high pH), or can occur neutrally. Oximes and hydrazones, which contain a carbon-nitrogen double bond, show pH-dependent hydrolytic stability, with acid-catalyzed hydrolysis being a common mechanism. nih.gov Aldehydes can undergo hydration in the presence of water, forming geminal diols, which is a reversible reaction. The stability of this compound would be influenced by its functional groups—the aldehyde group and the ketone group—both of which can be susceptible to nucleophilic attack by water. While detailed studies on the hydrolytic half-life of this compound are not prevalent in the literature, general chemical principles suggest its stability would vary with pH. mdpi.comchemistry-chemists.com

Biotic Degradation Processes in Environmental Compartments

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms such as bacteria and fungi. noack-lab.com This is a crucial process for the removal of organic pollutants from the environment.

Aerobic and Anaerobic Transformation in Soil and Water

The transformation of organic compounds in soil and water is heavily influenced by the presence or absence of oxygen. Standardized test guidelines, such as OECD 307 and OECD 308, are used to simulate and evaluate the rate and route of degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. fao.orgfera.co.ukibacon.com

In aerobic environments, microorganisms use oxygen as an electron acceptor to break down organic molecules, often leading to their complete mineralization into carbon dioxide and water. ibacon.com Under anaerobic conditions, which can occur in saturated soils, deep sediments, and some groundwater, other molecules like nitrate or sulfate (B86663) are used as electron acceptors, or the compound may be broken down through fermentation. uni-konstanz.denih.gov These studies typically use ¹⁴C-labeled test substances to trace the formation of transformation products, non-extractable residues (substances bound to the soil or sediment matrix), and volatile compounds like ¹⁴CO₂. ibacon.comcriver.com The results are used to calculate degradation half-lives (DT50 values), which indicate the persistence of the chemical in that specific environment. fera.co.ukepa.gov

Table 3: Key Parameters from Aerobic and Anaerobic Transformation Studies (OECD 307/308)

| Parameter | Description | Significance |

|---|---|---|

| DT50 (Half-Life) | Time required for 50% of the compound to degrade. | Indicates the persistence of the substance in the tested system. fera.co.uk |

| Transformation Products | Intermediate compounds formed during degradation. | Helps to elucidate the degradation pathway and assess the risk of any persistent or toxic metabolites. ibacon.com |

| Mineralization (% ¹⁴CO₂) | Percentage of the initial compound converted to carbon dioxide. | Measures the extent of complete degradation of the organic carbon. fera.co.uk |

| Non-Extractable Residues (NERs) | Fraction of the substance or its metabolites that cannot be extracted from the soil/sediment matrix. | Represents the sequestration of the chemical, which can be further classified by binding strength. criver.com |

Microbial Degradation Pathways and Metabolic Enzymes

Microorganisms possess a vast array of enzymes capable of metabolizing organic compounds. The degradation of aldehydes typically involves initial oxidation or reduction reactions. Aldehyde dehydrogenases (ALDHs) are a key group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. researchgate.net This is often a detoxification step, as carboxylic acids are generally less reactive and can be further metabolized through central metabolic pathways like the beta-oxidation cycle.

Other enzymes, such as alcohol dehydrogenases, can catalyze the reduction of aldehydes to alcohols. frontiersin.org For a compound like this compound, which contains both an aldehyde and a ketone functional group, microbial degradation could proceed via oxidation of the aldehyde to a carboxylic acid, reduction of the ketone to a secondary alcohol, or a combination of transformations. The specific pathway would depend on the microbial species present and the environmental conditions. ethz.chresearchgate.net Pathway prediction systems, which use databases of known biotransformation reactions, can be used to propose plausible degradation routes for compounds that have not been studied experimentally. ethz.ch

Table 4: Examples of Microbial Enzymes in the Degradation of Organic Compounds

| Enzyme Class | Reaction Catalyzed | Relevance to Aldehyde Degradation |

|---|---|---|

| Aldehyde Dehydrogenases (ALDHs) | Oxidation of an aldehyde to a carboxylic acid. researchgate.net | A primary and common step in the detoxification and metabolism of aldehydes. researchgate.net |

| Alcohol Dehydrogenases (ADHs) | Reversible oxidation of an alcohol to an aldehyde or ketone. frontiersin.org | Can be involved in both the formation and degradation of aldehydes. |

| Monooxygenases/Dioxygenases | Incorporation of one or two oxygen atoms into a substrate. | Often the initial step in the aerobic degradation of more complex organic molecules, creating functional groups for further breakdown. researchgate.netmdpi.com |

| Hydrolases | Cleavage of chemical bonds by the addition of water. frontiersin.org | Involved in the breakdown of esters and other bonds, which can be part of larger molecules containing aldehyde groups. |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-Decadienal |

| 5-Oxodecanal |

| This compound |

| Acetaldehyde |

| Alcohols |

| Aldehydes |

| Carbon dioxide |

| Carboxylic acids |

| Formaldehyde |

| Geminal diols |

| Hydrazones |

| Ketones |

| Nitrate |

| Oximes |

| Propanal |

| Sulfate |

Formation and Persistence of Environmental Transformation Products

Once released into the environment, this compound is subject to degradation pathways that can alter its chemical structure, leading to the formation of new compounds. The primary transformation process for aldehydes is oxidation. This can result in the formation of carboxylic acids. In the case of this compound, which contains both an aldehyde and a ketone functional group, oxidation can lead to the formation of dicarboxylic acids.

While specific studies on the transformation products of this compound are limited, general knowledge of aldehyde and ketone chemistry allows for the prediction of likely degradation products. Further research is needed to definitively identify the environmental transformation products of this compound and to accurately assess their persistence and potential long-term environmental effects.

Below is a table of potential transformation products and their general environmental persistence.

| Transformation Product Category | General Persistence |

| Short-chain carboxylic acids | Generally low persistence, readily biodegradable researchgate.net |

| Dicarboxylic acids | Generally low to moderate persistence nih.govresearchgate.net |

Q & A

Q. What ethical considerations apply to this compound research involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.